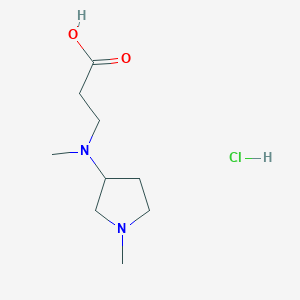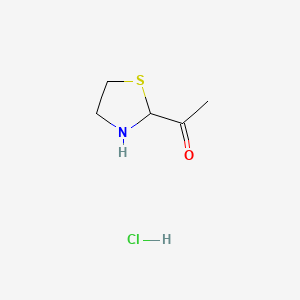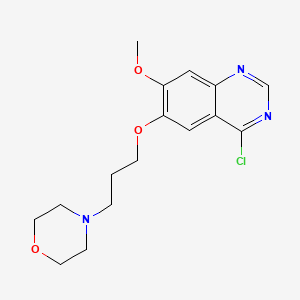
N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride
Descripción general
Descripción
N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride, commonly known as MPBA, is a synthetic compound with a molecular formula of C9H18ClNO2. MPBA is a derivative of beta-alanine and is widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Improved Synthesis and Biochemical Applications
Researchers have developed improved synthesis methods for compounds structurally related to N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride, focusing on their potential biochemical applications. For instance, Folkers et al. (2009) describe the synthesis of beta-Benzamido-alpha-(3-pyridyl)-DL-alpha-alanine hydrochloride, highlighting its use in the synthesis of antagonists for hormonal regulation (Folkers, Kubiak, & Stȩpiński, 2009).
Antimicrobial Research
Al-Omar and Amr (2010) synthesized a series of Schiff bases derived from pyridine and evaluated their antimicrobial activities. This research indicates the potential of pyridine derivatives, closely related to the chemical structure of interest, in developing new antimicrobial agents (Al-Omar & Amr, 2010).
Osmoprotection in Plants
Rathinasabapathi et al. (2001) studied the synthesis of beta-alanine betaine in plants, identifying a trifunctional N-methyltransferase involved in its production. This enzyme's activity is crucial for plant tolerance to stress conditions, such as salinity and hypoxia, suggesting potential applications in agricultural biotechnology to enhance crop resilience (Rathinasabapathi, Fouad, & Sigua, 2001).
Structural and Conformational Studies
Research on the conformational behavior of peptides, including those with N-methylated alanine residues, reveals their potential in designing inhibitors for specific protein interactions. Nandel and Jaswal (2014) used quantum mechanical and molecular dynamic simulations to study peptides containing N-methylated alanine, suggesting applications in drug design and development (Nandel & Jaswal, 2014).
Propiedades
IUPAC Name |
3-[methyl-(1-methylpyrrolidin-3-yl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-10-5-3-8(7-10)11(2)6-4-9(12)13;/h8H,3-7H2,1-2H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBYXWXRIWBQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C)CCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(1-methyl-3-pyrrolidinyl)-beta-alanine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl N-[2-(4-formylphenoxy)ethyl]carbamate](/img/structure/B3113998.png)



![N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide](/img/structure/B3114014.png)
![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)
![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B3114040.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid hydrochloride](/img/structure/B3114045.png)

![(3aR,6aS)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione hydrochloride](/img/structure/B3114052.png)
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B3114064.png)
